

Commercial Suppliers and Availability of 1-Methylguanosine-d3: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylguanosine-d3

Cat. No.: B12371165

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **1-Methylguanosine-d3**, a crucial labeled internal standard for the accurate quantification of 1-Methylguanosine (m1G). 1-Methylguanosine, a modified nucleoside originating from RNA degradation, is a significant biomarker in various research fields, particularly in cancer research where its urinary levels can be indicative of disease state.^{[1][2]} The use of a stable isotope-labeled internal standard like **1-Methylguanosine-d3** is best practice in quantitative mass spectrometry-based methods to correct for matrix effects and variations during sample preparation and analysis.^{[3][4][5]}

Commercial Availability and Product Specifications

Several specialized chemical suppliers offer **1-Methylguanosine-d3** for research purposes. The products typically vary in isotopic enrichment and chemical purity, which are critical parameters for ensuring analytical accuracy. Below is a summary of commercially available **1-Methylguanosine-d3**.

Supplier	Product Name	Catalog Number (Example)	Isotopic Enrichment	Chemical Purity	Available Quantities
CDN Isotopes	1-Methyl-d3-guanosine	D-7157	≥98 atom % D	≥97%	Custom synthesis available
MedchemExpress	1-Methylguanosine-d3	HY-113136S	Not specified	Not specified	1 mg, 5 mg
LGC Standards	N1-Methylguanosine-CD3	TRC-M295152	Not specified	Not specified	1 mg, 25 mg
Cayman Chemical	N1-Methylguanosine-d3	Not specified	Not specified	Not specified	Inquire for availability

Quantification of 1-Methylguanosine using Isotope Dilution Mass Spectrometry

The accurate quantification of 1-Methylguanosine in biological matrices such as urine is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the isotope dilution method. This involves spiking the sample with a known amount of **1-Methylguanosine-d3**, which serves as an internal standard.

Experimental Protocol: Quantification of 1-Methylguanosine in Human Urine by LC-MS/MS

This protocol is a representative method for the analysis of 1-Methylguanosine in urine.

1. Sample Preparation

- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.

- To 100 μ L of urine, add 10 μ L of a 1 μ g/mL solution of **1-Methylguanosine-d3** in water (internal standard).
- Add 400 μ L of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95% mobile phase A).
- Vortex to dissolve the residue.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like nucleosides. For example, a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 μ m).
- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-1 min: 95% B
 - 1-5 min: Linear gradient to 50% B
 - 5-5.1 min: Linear gradient to 95% B
 - 5.1-8 min: Hold at 95% B (column re-equilibration)

- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C

3. Mass Spectrometry Conditions

- Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - 1-Methylguanosine: Precursor ion (m/z) 298.1 \rightarrow Product ion (m/z) 166.1
 - **1-Methylguanosine-d3**: Precursor ion (m/z) 301.1 \rightarrow Product ion (m/z) 169.1
- Optimization: Cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity.

Experimental Workflow

The overall workflow for the quantitative analysis of 1-Methylguanosine is depicted in the following diagram.

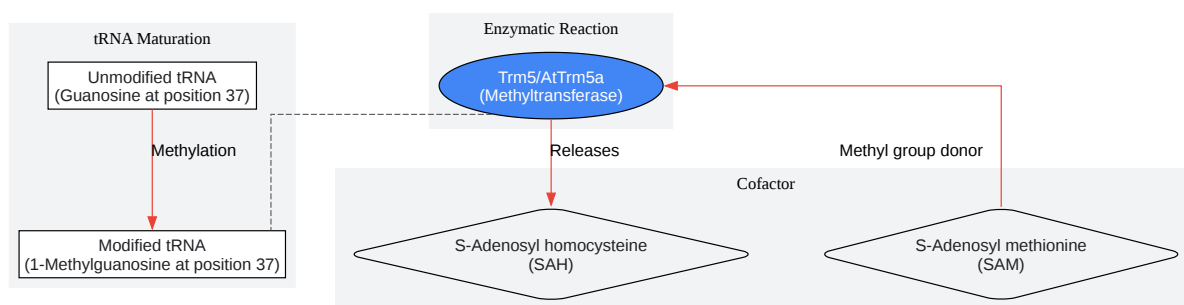


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Caption: Workflow for 1-Methylguanosine quantification.

Biological Role: tRNA Methylation Pathway

1-Methylguanosine is a post-transcriptional modification found in transfer RNA (tRNA), primarily at position 37 in the anticodon loop. This methylation is catalyzed by the enzyme tRNA (guanine-N1-)-methyltransferase, with Trm5 being a key homolog responsible for this function. The presence of m1G at this position is crucial for maintaining the correct reading frame during protein translation and influences cognate codon interaction.



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Caption: 1-Methylguanosine tRNA modification pathway.

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